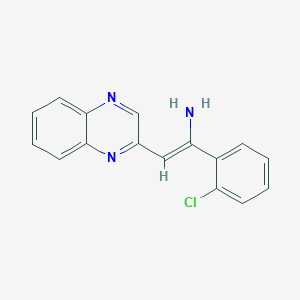
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is an organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring and a chlorophenyl group, connected through an ethenamine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine typically involves the reaction of 2-chlorobenzaldehyde with quinoxaline-2-carbaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the ethenamine linkage between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethenamine linkage to an ethylamine linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethylamine.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its quinoxaline core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
作用机制
The mechanism of action of (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 2-chlorophenylhydrazine hydrochloride
- 2-chlorophenylacetic acid
- 2-chlorophenol
Uniqueness
Compared to similar compounds, (Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine stands out due to its unique ethenamine linkage and quinoxaline core. These structural features contribute to its diverse chemical reactivity and broad range of applications in various fields.
属性
CAS 编号 |
69737-10-6 |
|---|---|
分子式 |
C16H12ClN3 |
分子量 |
281.74 g/mol |
IUPAC 名称 |
(Z)-1-(2-chlorophenyl)-2-quinoxalin-2-ylethenamine |
InChI |
InChI=1S/C16H12ClN3/c17-13-6-2-1-5-12(13)14(18)9-11-10-19-15-7-3-4-8-16(15)20-11/h1-10H,18H2/b14-9- |
InChI 键 |
SELASPUCMCHLPK-ZROIWOOFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C(=C/C2=NC3=CC=CC=C3N=C2)/N)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



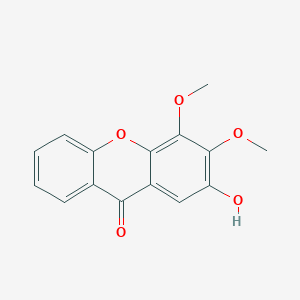

![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
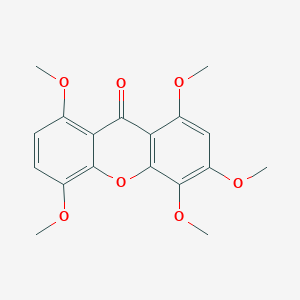
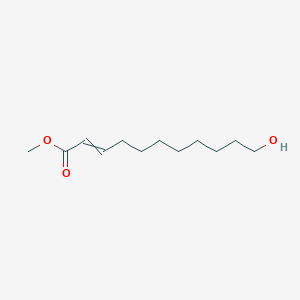
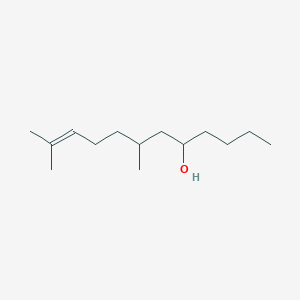
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
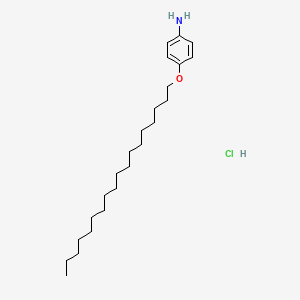
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
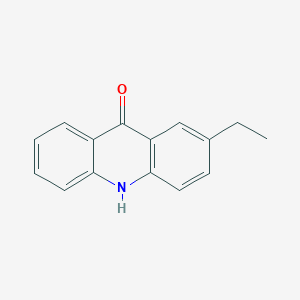
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

